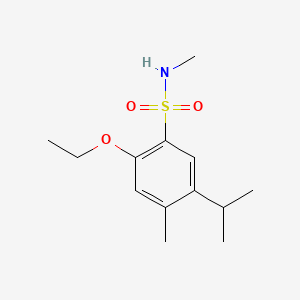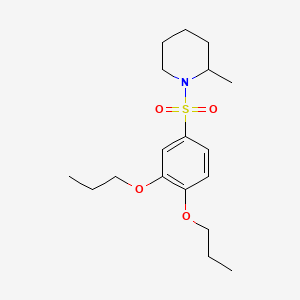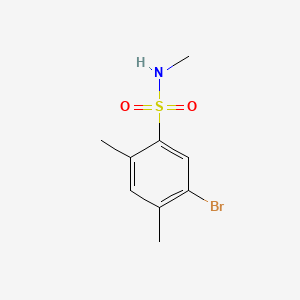![molecular formula C26H32N4O5 B603537 1-[2-[4-[4-(3,4-diméthoxyphényl)-5-méthyl-1H-pyrazol-3-yl]-3-hydroxyphénoxy]éthyl]pipéridine-4-carboxamide CAS No. 1093065-83-8](/img/no-structure.png)
1-[2-[4-[4-(3,4-diméthoxyphényl)-5-méthyl-1H-pyrazol-3-yl]-3-hydroxyphénoxy]éthyl]pipéridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyrazole ring, and multiple methoxy groups . It is likely to be a synthetic compound, given its complexity and the presence of these functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the pyrazole ring, and the addition of the methoxy groups . The exact synthesis process would depend on the starting materials and the specific synthetic methods used .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms . The methoxy groups are attached to the phenyl rings, which may influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s chemical reactions would likely be influenced by its functional groups. For example, the methoxy groups could potentially undergo demethylation reactions under certain conditions . The pyrazole ring might participate in reactions with electrophiles or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the methoxy groups could influence its solubility in different solvents . The compound’s melting point, boiling point, and other physical properties would also be determined by its molecular structure .Applications De Recherche Scientifique
Conception et développement de médicaments
Les dérivés de la pipéridine sont essentiels dans l'industrie pharmaceutique, formant l'épine dorsale de nombreux agents thérapeutiques. Ce composé, avec son noyau pipéridine, pourrait être impliqué dans la synthèse de nouveaux médicaments, en particulier en raison de sa complexité structurale et de son activité biologique potentielle {svg_1}.
Études d'activité biologique
La présence de groupes diméthoxyphényl et pyrazolyl peut indiquer des activités biologiques potentielles. Ces composés peuvent être utilisés pour étudier les interactions avec les cibles biologiques, contribuant ainsi à la découverte de nouveaux médicaments ou à la compréhension des voies biologiques {svg_2}.
Applications pharmacologiques
Compte tenu des activités pharmacologiques diverses des dérivés de la pipéridine, ce composé pourrait être exploré pour ses utilisations potentielles dans le traitement de diverses conditions médicales, telles que le cancer, les infections bactériennes ou les maladies inflammatoires {svg_3}.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, which is synthesized from 3,4-dimethoxybenzaldehyde and ethyl acetoacetate. The second intermediate is 2-(3-hydroxyphenoxy)ethylamine, which is synthesized from 3-hydroxyphenol and 2-chloroethylamine hydrochloride. These two intermediates are then coupled using piperidine-4-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "3-hydroxyphenol", "2-chloroethylamine hydrochloride", "piperidine-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid:", "- Condense 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine to form 3,4-dimethoxychalcone.", "- Cyclize 3,4-dimethoxychalcone with hydrazine hydrate to form 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.", "Synthesis of 2-(3-hydroxyphenoxy)ethylamine:", "- React 3-hydroxyphenol with 2-chloroethylamine hydrochloride in the presence of potassium carbonate to form 2-(3-hydroxyphenoxy)ethylamine.", "Coupling of intermediates to form final product:", "- React 4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid with 2-(3-hydroxyphenoxy)ethylamine in the presence of piperidine-4-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form 1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide." ] } | |
Numéro CAS |
1093065-83-8 |
Formule moléculaire |
C26H32N4O5 |
Poids moléculaire |
480.6g/mol |
Nom IUPAC |
1-[2-[4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H32N4O5/c1-16-24(18-4-7-22(33-2)23(14-18)34-3)25(29-28-16)20-6-5-19(15-21(20)31)35-13-12-30-10-8-17(9-11-30)26(27)32/h4-7,14-15,17,31H,8-13H2,1-3H3,(H2,27,32)(H,28,29) |
Clé InChI |
LPPUETFXOQEYKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


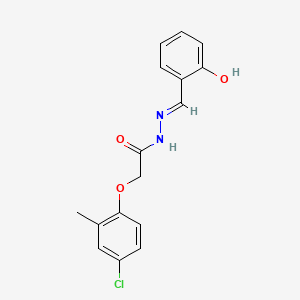
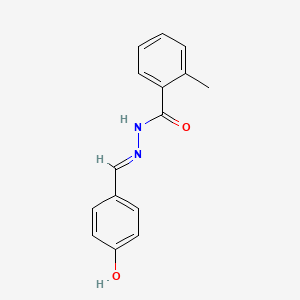

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B603460.png)
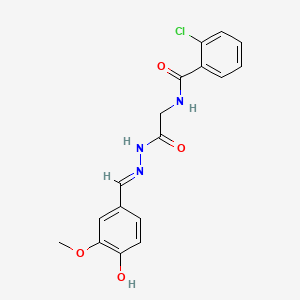
![2-(4-chloro-2-methylphenoxy)-N'-[(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B603463.png)
![N'1,N'5-bis[(4-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B603464.png)

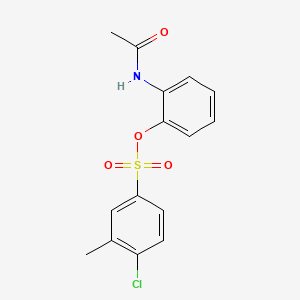
![2,6-Dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B603469.png)

